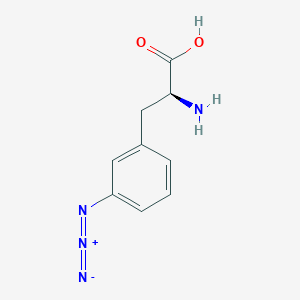

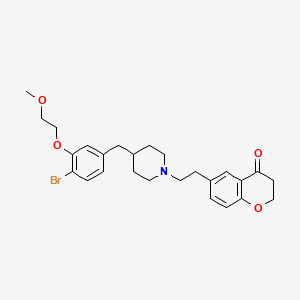

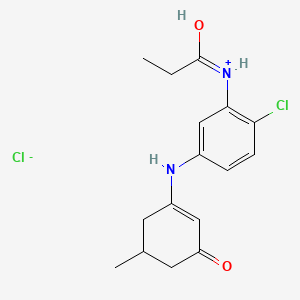

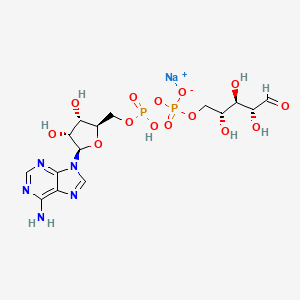

6-(2-(4-(3-(2-Methoxyethoxy)-4-bromobenzyl)piperidino)ethyl)-2H-1-benzopyran-4(3H)-one

Übersicht

Beschreibung

DSP-1053 is a novel serotonin reuptake inhibitor with partial agonistic activity at the serotonin 1A receptor. It has been developed as a potential antidepressant with fast-acting effects and minimal undesirable side effects, particularly nausea and emesis .

Vorbereitungsmethoden

The synthesis of DSP-1053 involves the preparation of a benzylpiperidine derivative. The compound is synthesized through a series of chemical reactions, including the formation of the benzylpiperidine core and subsequent functionalization to achieve the desired pharmacological properties . The industrial production methods for DSP-1053 are proprietary and involve optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

DSP-1053 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

Substitution: Substitution reactions are used to introduce different substituents on the benzylpiperidine core. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.

Wissenschaftliche Forschungsanwendungen

DSP-1053 has several scientific research applications, including:

Chemistry: Used as a tool compound to study serotonin reuptake inhibition and receptor agonism.

Biology: Investigated for its effects on serotonergic neurotransmission and its potential therapeutic benefits in animal models.

Medicine: Explored as a fast-acting antidepressant with minimal side effects, particularly in the treatment of major depressive disorder.

Industry: Potential applications in the development of new antidepressant medications with improved efficacy and tolerability

Wirkmechanismus

DSP-1053 exerts its effects by inhibiting the serotonin transporter and partially agonizing the serotonin 1A receptor. This dual mechanism enhances serotonergic neurotransmission, leading to antidepressant effects. The compound binds to the human serotonin transporter with high affinity and inhibits serotonin reuptake, increasing extracellular serotonin levels. Additionally, its partial agonistic activity at the serotonin 1A receptor contributes to its fast-acting antidepressant effects .

Vergleich Mit ähnlichen Verbindungen

DSP-1053 is unique compared to other serotonin reuptake inhibitors due to its partial agonistic activity at the serotonin 1A receptor. This dual mechanism provides fast-acting antidepressant effects with minimal side effects. Similar compounds include:

Paroxetine: A selective serotonin reuptake inhibitor with a delayed therapeutic onset and more pronounced side effects.

Fluoxetine: Another selective serotonin reuptake inhibitor with a similar delayed onset and side effect profile.

Sertraline: A selective serotonin reuptake inhibitor with a different side effect profile and therapeutic onset

DSP-1053 stands out due to its unique combination of serotonin reuptake inhibition and partial serotonin 1A receptor agonism, offering potential advantages in terms of efficacy and tolerability.

Eigenschaften

IUPAC Name |

6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32BrNO4/c1-30-14-15-32-26-18-21(2-4-23(26)27)16-20-7-11-28(12-8-20)10-6-19-3-5-25-22(17-19)24(29)9-13-31-25/h2-5,17-18,20H,6-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVLGHSNQJYODD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC(=C1)CC2CCN(CC2)CCC3=CC4=C(C=C3)OCCC4=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

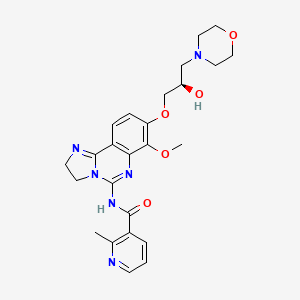

![4-[[2-cyano-7-(2-cyclohexylethyl)pyrrolo[2,3-d]pyrimidin-6-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B8105898.png)